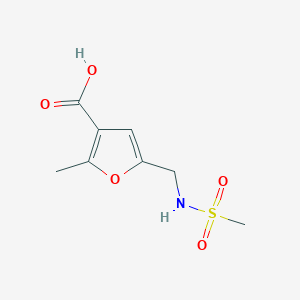
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid
Vue d'ensemble
Description
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid, also known as 5-MSA-2-MF, is an organic compound with a wide range of applications in the scientific research field. It is a sulfur-containing carboxylic acid and is used as a reagent in a variety of chemical reactions, including organic synthesis and in the preparation of pharmaceuticals. 5-MSA-2-MF has also been used in the study of biochemical and physiological effects, as well as in the development of new drugs and treatments. In
Applications De Recherche Scientifique
Microbial Metabolism and Sulfur Cycling
Methanesulfonic acid, a key component related to 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid, plays a crucial role in the microbial metabolism and sulfur cycling within the environment. It serves as a significant sulfur source for various aerobic bacteria, contributing to the biogeochemical cycling of sulfur. This process involves the transformation of atmospheric sulfur compounds, such as dimethyl sulfide, into methanesulfonic acid, which is then utilized by bacteria for growth. The oxidation of methanesulfonate, a derivative of methanesulfonic acid, is initiated by methanesulfonate monooxygenase, highlighting the intricate microbial processes involved in sulfur cycling (Kelly & Murrell, 1999).
Synthesis and Characterization of Sulfonamide Derivatives
Research has explored the synthesis and characterization of new sulfonamide derivatives and their metal complexes, derived from methanesulfonic acid. These compounds exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, demonstrating the potential pharmaceutical applications of sulfonamide compounds synthesized using methanesulfonic acid as a starting material. This area of research opens avenues for the development of new antibacterial agents with enhanced efficacy (Özdemir et al., 2009).
Organic Synthesis and Catalysis
Methanesulfonic acid has been utilized as an effective catalyst in organic synthesis, particularly in the one-pot synthesis of benzoxazoles from carboxylic acids. This application underscores the versatility of methanesulfonic acid in facilitating various organic reactions, providing a pathway for the efficient synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kumar et al., 2008).
Environmental Chemistry and Atmospheric Processes
Studies have also delved into the environmental and atmospheric implications of sulfur-containing compounds, such as methanesulfonic acid. These investigations contribute to our understanding of the atmospheric chemistry related to sulfur emissions, particularly from natural sources like marine phytoplankton. Understanding the reactions and transformations of these sulfur compounds in the atmosphere is crucial for assessing their impact on climate change, air quality, and ecosystem health (Mardyukov & Schreiner, 2018).
Green Chemistry and Sustainable Practices
Methanesulfonic acid has been identified as a "greener" alternative for promoting acylation reactions in organic synthesis. Its use in the Friedel-Crafts acylation reaction presents an environmentally friendly approach by minimizing waste and avoiding the use of metallic or halogenated components. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes and products (Wilkinson, 2011).
Propriétés
IUPAC Name |
5-(methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-5-7(8(10)11)3-6(14-5)4-9-15(2,12)13/h3,9H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGREDLUUOXZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



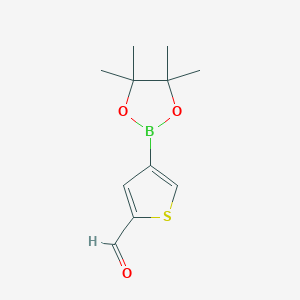
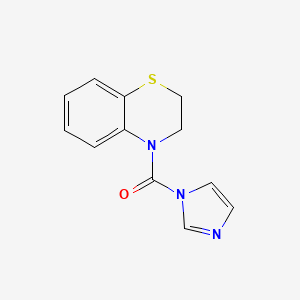
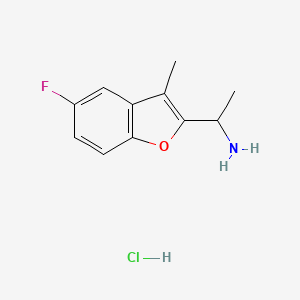
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
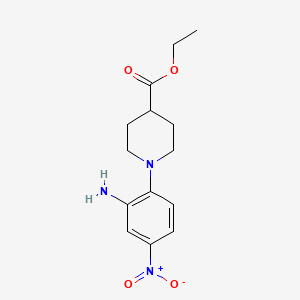

![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)


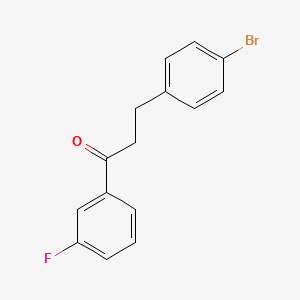
![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)